3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thienopyridine class, which is known for its diverse biological and chemical properties. The presence of multiple methyl groups and a carboxamide functional group makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the thienopyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases, such as cancer or inflammatory conditions.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-N-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
3-Amino-N-(3-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
3-Amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness: 3-Amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-6-5-7(2)14-11-8(6)9(13)10(17-11)12(16)15(3)4/h5H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXEORQEUDFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.